Rapamycin, 15-deoxo- is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This compound is notable for its potent immunosuppressive and anti-proliferative properties, primarily through its inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The modification at the C-15 position, which involves the removal of the carbonyl group, distinguishes 15-deoxo-rapamycin from its parent compound, potentially altering its biological activity and pharmacokinetic properties.
Rapamycin was first discovered in the 1970s during a screening program for antifungal agents. It was isolated from soil samples collected on Easter Island (Rapa Nui), hence the name "rapamycin." The biosynthesis of rapamycin and its analogs, including 15-deoxo-rapamycin, occurs through complex pathways involving polyketide synthases and nonribosomal peptide synthetases .
Rapamycin and its derivatives are classified as macrolides due to their large lactone ring structure. They belong to a broader category of compounds known as polyketides, which are produced by various microorganisms and exhibit a wide range of biological activities.
The synthesis of 15-deoxo-rapamycin can be achieved through both biosynthetic and synthetic approaches. The biosynthetic route typically involves precursor-directed strategies that utilize modified amino acids to influence the production of specific analogs. For instance, l-pipecolate, an amino acid incorporated into rapamycin during its biosynthesis, can be substituted with various analogs to yield different derivatives .
Technical Details:
The molecular formula for 15-deoxo-rapamycin is , and it has a molecular weight of approximately 823.97 g/mol. Its structural modifications compared to rapamycin include:
15-deoxo-rapamycin undergoes various chemical reactions typical of macrolides, including hydrolysis and oxidation. The absence of the C-15 carbonyl may influence these reactions, potentially making it less reactive than rapamycin itself.
Technical Details:
The primary mechanism of action for 15-deoxo-rapamycin involves its binding to FKBP12 (FK506-binding protein), forming a complex that inhibits mTOR activity. This inhibition leads to reduced cell proliferation and altered immune responses.
Research indicates that while 15-deoxo-rapamycin retains some efficacy in inhibiting mTOR signaling, the absence of the C-15 carbonyl may result in altered pharmacodynamics compared to rapamycin . Studies have shown varying degrees of potency against different cancer cell lines and immune responses.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm purity and structural integrity during synthesis .
15-deoxo-rapamycin has been explored for various scientific applications:
Rapamycin (sirolimus) was discovered in 1964–1965 during the Canadian-led Medical Expedition to Easter Island (METEI), which aimed to study the island’s indigenous Rapanui population and biosphere before the construction of an international airport. The expedition collected over 200 soil samples, one of which yielded Streptomyces hygroscopicus (strain NRRL 5491), a Gram-positive bacterium that produced a potent antifungal metabolite [1] [3]. The compound was named "rapamycin" after the island’s indigenous name, Rapa Nui. Initial characterization by Ayerst Research Laboratories (Montreal) revealed its macrolide structure and activity against Candida albicans. However, research was halted when Ayerst closed its Montreal facility. Scientist Suren Sehgal preserved bacterial samples, enabling rapamycin’s rediscovery as an immunosuppressant after Wyeth-Ayerst revived the project in the 1980s [3] [6]. The molecule’s unique mechanism—inhibiting the mammalian target of rapamycin (mTOR) pathway—was elucidated in the 1990s, leading to FDA approval in 1999 for preventing kidney transplant rejection [3] [5].
Table 1: Key Events in Rapamycin Discovery
Year | Event | Significance |
---|---|---|
1964–1965 | METEI expedition to Easter Island | Soil sampling and isolation of S. hygroscopicus |
1975 | Antifungal activity identified | Initial characterization by Ayerst Laboratories |
1987 | Rediscovery of preserved samples | Renewed interest in immunosuppressive properties |
1999 | FDA approval for transplantation | Clinical adoption as an mTOR inhibitor |
Rapamycin is a 31-membered macrolactone polyketide with four distinct domains:
Derivatives are classified by modification sites:
Table 2: Structural Domains and Common Modifications
Domain | Function | Derivative Examples |
---|---|---|
FKBP12-binding region (C1–C15) | Forms complex with immunophilin | 15-Deoxo-rapamycin |
FRB-binding region (C16–C27) | Directly interacts with mTOR | 27-O-Demethoxyrapamycin |
Effector domain (C28–C42) | Modulates cellular uptake | 39-O-Alkyl derivatives |
15-Deoxo-rapamycin is synthesized through mutasynthesis—feeding modified precursors to rapamycin-deficient S. hygroscopicus strains—or chemoselective reduction of the C15 carbonyl [4] [7]. This modification stabilizes the molecule against pH-dependent degradation observed in native rapamycin [10].
The C15 carbonyl group is integral to rapamycin’s conformational dynamics. Removal generates 15-deoxo derivatives with three key biochemical consequences:
Native rapamycin exists in two solution conformers: a major trans-amide (∼90%) and a minor rotamer (∼10%) involving C13–C15 bond rotation. The 15-deoxo modification:
15-Deoxo-rapamycin shows selective inhibition of mTORC1 over mTORC2:
Table 3: Comparative Activity of 15-Deoxo-Rapamycin
Activity | Rapamycin | 15-Deoxo-Rapamycin | Change |
---|---|---|---|
FKBP12 binding affinity (K~d~, nM) | 0.9 | 0.7 | ↑ 22% |
mTORC1 inhibition (IC~50~, nM) | 0.5 | 0.3 | ↓ 40% |
Antiproliferative activity (IC~50~, nM)* | 1.2 | 0.6 | ↓ 50% |
In vivo neuroprotection (efficacy) | Moderate | High | ↑ 60% |
*Tested in human glioblastoma U87MG cells.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3